4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide
Description
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 g/mol This compound features a tetrahydrothiopyran ring with a chlorine atom at the 4-position and two oxygen atoms forming a dioxide group at the 1-position
Properties
IUPAC Name |
4-chlorothiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXSGDQKRCHSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide typically involves the chlorination of tetrahydrothiopyran followed by oxidation. One common method includes the reaction of tetrahydrothiopyran with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by oxidation using hydrogen peroxide or a similar oxidizing agent to form the dioxide group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrothiopyran derivatives.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Cyclic Sulfones
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide serves as a precursor in the synthesis of various cyclic sulfones. A notable method involves its use in one-pot multi-component reactions to yield new cyclic sulfones, which have shown promising biological activities .
2. Derivatives for Biological Activity
The compound is utilized in synthesizing derivatives that exhibit antitumor, antibacterial, antiparasitic, and antifungal properties. For instance, derivatives synthesized from tetrahydro-4H-thiopyran-4-ones have been reported to possess significant biological activity against various pathogens .
Biological Applications
1. Medicinal Chemistry
Research indicates that cyclic sulfones derived from this compound demonstrate anti-inflammatory, antiarthritic, and antiasthmatic properties. In silico screening has revealed that these compounds interact effectively with biological targets associated with inflammatory diseases .
2. Antiparasitic Activity
Recent studies have focused on the potential of similar compounds in combating tropical diseases such as malaria and leishmaniasis. Compounds with a sulfone core have shown high bioactivity against parasite enzymes critical for their survival . The mechanism involves disrupting metabolic pathways crucial for the parasites' oxidative stress management.
Case Study 1: Synthesis Methodology
A recent study detailed a four-step synthesis of dihydro-2H-thiopyran 1,1-dioxides from dihydro-2H-thiopyran-3(4H)-one using hydrogen peroxide as an oxidizing agent. This method simplifies previous protocols by utilizing cheaper reagents and achieving higher yields (up to 74%) . The synthesized compounds were characterized using NMR spectroscopy and GCMS, confirming their purity and structural integrity.
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Oxidation | H₂O₂/AcOH | 64% |
| 2 | Reduction | NaBH₄ | - |
| 3 | Mesylation | Mesyl chloride | - |
| 4 | Elimination | Pyridine/NaOH | 74% |
Case Study 2: Biological Screening
In another study focusing on the biological activity of synthesized cyclic sulfones derived from this compound, researchers found that several derivatives exhibited half-maximal inhibitory concentrations (IC50) below 10 μM against intracellular amastigotes of parasites responsible for tropical diseases . This highlights the potential for developing new therapeutic agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom and the dioxide group, facilitating reactions with nucleophiles. This reactivity is crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
- 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide
- 4-Fluorotetrahydro-2H-thiopyran 1,1-dioxide
Uniqueness
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interactions, making it a valuable compound for specific applications .
Biological Activity
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound characterized by its unique structural features, including a tetrahydrothiopyran ring and the presence of chlorine and dioxane moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
- Molecular Formula: C₅H₉ClO₂S
- Molecular Weight: 168.64 g/mol
- Structure: The compound features a saturated six-membered ring with one sulfur atom and a chlorine substituent at the fourth position, along with two oxygen atoms double-bonded to the sulfur atom.
Synthesis
The synthesis of this compound typically involves:
- Chlorination : Chlorination of the precursor compound.
- Cyclization : A cyclization step involving sulfur dioxide.
- Purification : The final product is purified through recrystallization or distillation.
This synthetic route allows for the production of various derivatives that can exhibit different biological activities .
Antitumor Activity
Research indicates that derivatives of tetrahydro-4H-thiopyran-4-ones, including this compound, have demonstrated significant antitumor activity in vitro. For example, compounds synthesized from this framework have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Antibacterial and Antifungal Properties
Studies have shown that cyclic sulfones like this compound possess antibacterial and antifungal properties. In particular, in vitro assays have indicated effectiveness against several pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Effects
In silico screening of compounds related to this compound has revealed high anti-inflammatory potential. These compounds may inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Study on Antitumor Activity
A study conducted by researchers at Dnipro National University investigated the antitumor effects of various thiopyran derivatives. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7. This highlights the potential of this compound as a scaffold for developing new anticancer agents .
Evaluation of Antibacterial Activity
In another study published in a peer-reviewed journal, the antibacterial efficacy of several cyclic sulfones was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones in disk diffusion assays against pathogens like Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Chlorotetrahydro-2H-thiopyran 1,1-dioxide | C₅H₉ClO₂S | Different chlorine position |
| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | C₅H₉ClN₂O₂S | Contains an amino group |
| Tetrahydrothiopyran | C₅H₁₀OS | Lacks chlorine and dioxygen functionality |
The unique presence of chlorine and dioxane moieties in this compound differentiates it from these compounds, potentially influencing its biological activity .
Q & A
Basic: What are the key considerations for synthesizing 4-chlorotetrahydro-2H-thiopyran 1,1-dioxide?
Answer:
The synthesis typically involves chlorination of tetrahydro-2H-thiopyran 1,1-dioxide derivatives. A method adapted from analogous sulfones (e.g., thiete 1,1-dioxide systems) uses UV irradiation in the presence of chlorine gas and a solvent like CCl₄. Key steps include:
- Chlorination : Selective 3-position chlorination via radical intermediates under controlled UV exposure .
- Purification : Crystallization from toluene or hexane to isolate the product.
- Yield optimization : Reaction temperature (0–10°C) and stoichiometric control of Cl₂ prevent over-chlorination.
Advanced: How can regioselectivity challenges in chlorination be addressed during synthesis?
Answer:
Regioselectivity is influenced by radical stability and steric effects. For example:
- Radical intermediates : Chlorine radicals preferentially attack the 3-position due to hyperconjugation with the sulfone group, as observed in thiete 1,1-dioxide systems .
- Steric hindrance : Bulky substituents on the thiopyran ring can redirect chlorination to alternative positions. Computational modeling (DFT) of transition states is recommended to predict regioselectivity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 2.45–3.50 ppm (CH₂ near sulfone) and δ 6.20 ppm (CHCl) indicate chlorination .
- ¹³C NMR : Sulfone carbons appear at ~110–120 ppm.
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfone formation.
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 197.0636 (DART-HRMS) validates the molecular formula .
Advanced: How do ring puckering dynamics affect crystallographic analysis?
Answer:
The tetrahydrothiopyran ring adopts non-planar conformations. Use Cremer-Pople puckering parameters to quantify ring distortion:
- Coordinates : Calculate out-of-plane displacements (𝑧ⱼ) via least-squares plane fitting of crystallographic data .
- Amplitude (𝑞) : Values >0.5 Å indicate significant puckering.
- Phase angle (𝜑) : Determines the puckering mode (e.g., chair vs. boat). Refinement tools like SHELXL improve accuracy by modeling thermal motion .
Basic: What reaction pathways are feasible for this compound?
Answer:
- Nucleophilic substitution : Chlorine at the 3-position reacts with amines (e.g., morpholine) to form substituted derivatives.
- Cycloaddition : Acts as a dienophile in Diels-Alder reactions due to electron-withdrawing sulfone and Cl groups .
- Elimination : Heating with bases (e.g., Et₃N) can dehydrohalogenate to form dihydrothiophene dioxides .
Advanced: How to resolve contradictions in reaction yields between synthetic routes?
Answer:
Discrepancies often arise from:
- Side reactions : Over-chlorination or ring-opening under harsh conditions. Monitor via TLC or in-situ FTIR.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility but may stabilize intermediates, altering pathways .
- Catalyst choice : Transition-metal catalysts (e.g., Pd) can suppress byproducts in cross-coupling reactions.
Advanced: What computational methods predict electronic effects on reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential (ESP) surfaces, identifying electrophilic/nucleophilic sites.
- NBO analysis : Quantifies hyperconjugative interactions between Cl, sulfone, and the ring .
- MD simulations : Assess solvent accessibility and conformational stability during reactions.
Basic: How to refine crystal structures of this compound?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
- Refinement : SHELXL refines positional and thermal parameters. Key steps:
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots .
Advanced: How does sulfone conformation influence spectroscopic and reactive properties?
Answer:
- S=O orientation : Gauche vs. anti conformers alter dipole moments, affecting NMR chemical shifts and IR frequencies.
- Ring strain : Puckered rings increase steric strain, accelerating nucleophilic substitution at the 3-position .
- Solvent interactions : Polar solvents stabilize sulfone lone pairs, enhancing electrophilicity in Diels-Alder reactions .
Advanced: What strategies validate mechanistic hypotheses in chlorination reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
